DS-7423

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27F3N10O2 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1 |

InChI Key |

SOJJMSYMCLIQCZ-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N |

Canonical SMILES |

CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DS-7423, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant anti-tumor activity in a range of preclinical models, targeting a critical signaling pathway frequently dysregulated in cancer. This document summarizes key quantitative data, details experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by concurrently inhibiting two key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] this compound is a small molecule inhibitor that targets the kinase domains of both PI3K and mTOR, thereby blocking the downstream signaling that promotes tumor progression.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 15.6[7][8][9] |

| PI3Kβ | 1,143[7][8][9] |

| PI3Kγ | 249[7][8][9] |

| PI3Kδ | 262[7][8][9] |

| mTOR | 34.9[7][8][9] |

Table 2: Anti-proliferative Activity of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines

| Cell Line | PIK3CA Mutation Status | IC50 (nM) |

| RMG-I | H1047R | < 75[6] |

| OVISE | - | < 75[6] |

| OVMANA | - | < 75[6] |

| TOV-21G | E545K | < 75[6] |

| ES-2 | - | < 75[6] |

| JHOC-5 | - | < 75[6] |

| JHOC-7 | - | < 75[6] |

| JHOC-9 | - | < 75[6] |

| KOC-7c | E545K | < 75[6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and evaluation of this compound, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

DS-7423: A Comprehensive Technical Guide on the Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-7423 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and preclinical tumor models. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, supported by experimental data and protocols.

Molecular Structure and Physicochemical Properties

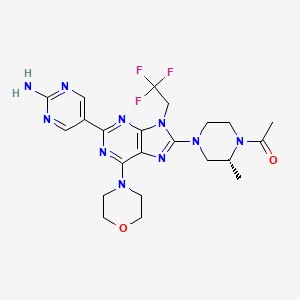

This compound, with the IUPAC name (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one, is a complex heterocyclic molecule. Its structure is characterized by a purine core substituted with a morpholine ring, an aminopyrimidine moiety, and a trifluoroethyl group, linked to an acetylated methylpiperazine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one | [1] |

| CAS Number | 1222104-37-1 | [1] |

| Chemical Formula | C22H27F3N10O2 | [1] |

| Molecular Weight | 520.52 g/mol | [1] |

| Appearance | Not explicitly stated in provided results. | |

| Melting Point | Not explicitly stated in provided results. | |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL). A preparation in a vehicle of DMSO, PEG300, Tween-80, and saline yields a clear solution of ≥ 2.5 mg/mL. | [2][3] |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-tumor effects by simultaneously inhibiting the catalytic activity of both PI3K and mTOR, two critical kinases in a signaling pathway that is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins like Bad and caspase-9.

-

Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.

-

Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1).

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.

-

mTORC1 is a key regulator of protein synthesis through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in the full activation of Akt by phosphorylating it at serine 473.

Dysregulation of this pathway, often through mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in many cancers, leading to uncontrolled cell growth and survival.

Inhibition by this compound

This compound is a potent inhibitor of the p110α isoform of PI3K and also demonstrates strong inhibitory activity against mTOR. By targeting both PI3K and mTOR, this compound provides a more comprehensive blockade of the pathway compared to agents that target only one of these kinases. This dual inhibition can prevent the feedback activation of Akt that is sometimes observed with mTORC1-specific inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Preclinical Pharmacology

In Vitro Inhibitory Activity

This compound has been shown to be a potent inhibitor of PI3Kα and mTOR. Its inhibitory activity against other Class I PI3K isoforms has also been characterized.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PI3Kα | 15.6 | [3][4][5] |

| PI3Kβ | 1,143 | [3][4][5] |

| PI3Kγ | 249 | [3][4][5] |

| PI3Kδ | 262 | [3][4][5] |

| mTOR | 34.9 | [3][4][5] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. In a study on ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound demonstrated potent growth inhibition with IC50 values less than 75 nM in all tested cell lines, irrespective of their PIK3CA mutation status.[4]

Table 3: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (nM) | PIK3CA Mutation | Reference |

| ES-2 | 20.9 ± 1.5 | Wild-type | [4] |

| TOV-21G | 33.3 ± 3.4 | Wild-type | [4] |

| OVISE | 21.0 ± 1.2 | H1047R | [4] |

| OVMANA | 30.6 ± 2.6 | E545K | [4] |

| JHOC-5 | 29.5 ± 2.4 | Wild-type | [4] |

| JHOC-7 | 41.3 ± 4.4 | Wild-type | [4] |

| JHOC-9 | 63.8 ± 6.0 | Wild-type | [4] |

| KK | 38.2 ± 3.8 | H1047R | [4] |

| RMG-1 | 22.1 ± 1.8 | E545K | [4] |

In Vivo Anti-tumor Activity

In mouse xenograft models of OCCA, orally administered this compound suppressed tumor growth in a dose-dependent manner.[4] These studies highlight the potential of this compound as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.

Experimental Protocols

PI3K and mTOR Kinase Assays

A common method for determining the in vitro inhibitory activity of compounds like this compound is a kinase assay that measures the phosphorylation of a substrate.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a Representative PI3Kα Kinase Assay (Competitive ELISA): [6]

-

Plate Preparation: A glutathione-coated 96-well plate is used.

-

Reagent Preparation:

-

Recombinant PI3Kα enzyme.

-

PIP2 substrate.

-

ATP.

-

This compound at various concentrations.

-

A GST-tagged GRP1-PH domain protein (binds to PIP3).

-

Biotinylated-PIP3 tracer.

-

Streptavidin-HRP conjugate.

-

TMB substrate and stop solution.

-

-

Kinase Reaction:

-

The PI3Kα enzyme is pre-incubated with this compound or vehicle control in the wells for a defined period.

-

The kinase reaction is initiated by adding a mixture of PIP2 and ATP.

-

The reaction is allowed to proceed for a specific time at room temperature.

-

-

Detection:

-

The reaction is stopped, and the mixture is transferred to the glutathione-coated plate. The GST-GRP1-PH domain protein binds to the plate.

-

The plate is incubated to allow the GRP1-PH domain to capture the PIP3 produced in the kinase reaction.

-

Biotinylated-PIP3 tracer is added to compete with the enzymatically generated PIP3 for binding to the GRP1-PH domain.

-

After washing, streptavidin-HRP is added, which binds to the captured biotinylated-PIP3.

-

A TMB substrate is added, and the color development is stopped with an acid solution.

-

-

Data Analysis:

-

The absorbance is read at 450 nm. The signal is inversely proportional to the PI3Kα activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

A similar principle is applied for the mTOR kinase assay, typically using a recombinant mTOR kinase and a specific protein substrate.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting for Pathway Modulation

Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Caption: A typical workflow for Western blot analysis.

Detailed Protocol:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a method such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K). This is typically done overnight at 4°C.

-

Washing: The membrane is washed several times to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate for HRP is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity demonstrated in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway provides a strong rationale for its continued investigation as a potential cancer therapeutic. This technical guide summarizes the key molecular and pharmacological characteristics of this compound, offering a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | PI3K/mTOR双抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Preclinical Profile of DS-7423: A Dual PI3K/mTOR Inhibitor

A Technical Overview for Drug Development Professionals

DS-7423 is a potent, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This dual inhibitory action allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[2][3] Preclinical investigations have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, suggesting its potential as a promising therapeutic agent. This document provides a detailed summary of the key preclinical findings for this compound.

Quantitative Efficacy Data

The anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| PI3Kα | 15.6 | Biochemical Assay | [4][5][6] |

| PI3Kβ | 1,143 | Biochemical Assay | [4][5][6] |

| PI3Kγ | 249 | Biochemical Assay | [4][5][6] |

| PI3Kδ | 262 | Biochemical Assay | [4][5][6] |

| mTOR | 34.9 | Biochemical Assay | [4][5][6] |

| Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines | < 75 | Cell Proliferation (MTT Assay) | [1][6] |

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |

| Ovarian Clear Cell Adenocarcinoma | TOV-21G and RMG-I cells | Oral daily administration | Dose-dependent suppression of tumor growth | [1] |

| Prostate Cancer (PTEN-wild type) | CWR22 cells | 3 mg/kg, oral, 1 dose/day | Enhanced anti-tumor effect when combined with lapatinib or riluzole | [7] |

Key Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling cascade. This pathway, when activated by growth factors, promotes cell survival and proliferation. This compound's dual inhibition of PI3K and mTOR leads to the downstream suppression of key signaling molecules such as AKT and S6 kinase, ultimately resulting in decreased cell proliferation and the induction of apoptosis.

In ovarian clear cell adenocarcinoma models with wild-type TP53, this compound has been shown to induce apoptosis through a TP53-dependent mechanism.[1][5] The inhibition of the PI3K/AKT pathway leads to decreased phosphorylation of MDM2, a negative regulator of TP53. This results in the stabilization and activation of TP53, leading to the expression of pro-apoptotic genes like p53AIP1 and PUMA.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound and incubated for a defined period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Immunoblotting

Immunoblotting was employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

-

Cell Lysis: Cells treated with this compound were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane was blocked with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, phospho-S6).

-

Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Mouse xenograft models were used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells were subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Mice were treated with this compound or a vehicle control, typically via oral gavage, at a specified dose and schedule.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Body Weight Monitoring: The body weight of the mice was monitored as an indicator of toxicity.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.

Conclusion

The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its dual inhibition of PI3K and mTOR provides a robust mechanism for suppressing tumor growth, and its efficacy has been demonstrated in both in vitro and in vivo models of various cancers. The induction of TP53-dependent apoptosis in susceptible tumors further highlights its therapeutic potential. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.

References

- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

DS-7423: An In-Depth Technical Overview of its Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

DS-7423 is an orally bioavailable, dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway crucial for cell growth, proliferation, and survival.[1][2] Developed with the potential for antineoplastic activity, this compound has been investigated in clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound, including its mechanism of action, and details of its clinical evaluation.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its therapeutic effect by simultaneously targeting PI3K and mTOR, which are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that, when activated, promotes cell growth and survival.[3] By inhibiting both PI3K and mTOR, this compound can lead to the apoptosis (programmed cell death) of tumor cells and the inhibition of tumor growth.[2]

The signaling cascade begins with the activation of PI3K, which then phosphorylates and activates AKT. AKT, in turn, can activate mTOR. This compound's dual-inhibitory action provides a more comprehensive blockade of this pathway than agents that target either PI3K or mTOR alone.[2] Preclinical studies have shown that this compound suppresses the phosphorylation of key downstream effectors of this pathway, including AKT at the Thr308 and Ser473 phosphorylation sites, and the ribosomal protein S6 at the Ser235/236 and Ser240/244 sites.[1]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound.

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Clinical Safety and Tolerability

The primary source of clinical safety data for this compound comes from a Phase 1, open-label, dose-escalation study (NCT01364844) conducted in subjects with advanced solid malignant tumors.[4] The main objectives of this study were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).[4]

While a comprehensive, publicly available table of all adverse events with their frequencies and grades is not available, the study hypothesis was that this compound would be safe and tolerable.[4]

Key aspects of the clinical trial design:

-

Study Design: The trial consisted of two parts: a dose-escalation phase to determine the MTD, followed by a dose-expansion phase to further evaluate safety and efficacy in patients with advanced colorectal or endometrial cancer.[4]

-

Inclusion/Exclusion Criteria: The study enrolled patients with advanced solid tumors for whom standard therapy had failed. Key exclusion criteria included unresolved toxicities from prior therapies and certain pre-existing medical conditions.[4]

Below is a workflow diagram outlining the design of the Phase 1 clinical trial.

Caption: Workflow of the this compound Phase 1 clinical trial (NCT01364844).

Preclinical Toxicology

Detailed preclinical toxicology data from studies in animals, such as single-dose (LD50) and repeat-dose toxicity assessments, are not extensively available in the public domain. This type of information is typically generated during the early stages of drug development to support the initiation of clinical trials and is often proprietary.

General principles of preclinical toxicology studies for investigational new drugs include:

-

Repeat-Dose Toxicity Studies: These studies are conducted in at least two animal species (one rodent and one non-rodent) to characterize the toxicological profile of the drug after repeated administration. The duration of these studies is guided by the intended duration of the clinical trials.

-

Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

The following diagram illustrates a general workflow for preclinical toxicology assessment.

Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on standard practices in drug development, the methodologies would likely adhere to international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

General Methodology for Western Blot Analysis of PI3K/mTOR Pathway Inhibition (as described in a related study):

-

Cell Culture and Treatment: Cancer cell lines are cultured and then treated with varying concentrations of this compound for a specified period.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT, total S6, phosphorylated S6) and a loading control (e.g., GAPDH or beta-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for visualization of the protein bands.

-

Analysis: The intensity of the protein bands is quantified to determine the effect of this compound on the phosphorylation status of the target proteins.[3][5]

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with a clear mechanism of action. The available clinical data from the Phase 1 trial suggests a manageable safety profile in patients with advanced solid tumors. However, a comprehensive assessment of its toxicological profile is limited by the lack of publicly available detailed preclinical data and a complete breakdown of adverse events from the clinical trial. Further publication of these data would be invaluable to the scientific community for a more complete understanding of the safety and toxicology of this compound.

References

The Dual PI3K/mTOR Pathway in Oncology: A Technical Overview of its Role and Therapeutic Targeting by DS-7423

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a spectrum of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a vast array of human cancers has positioned it as a key target for the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the PI3K/mTOR pathway's role in tumorigenesis and presents a comprehensive analysis of DS-7423, a dual inhibitor of PI3K and mTOR.

The PI3K/mTOR Signaling Network: A Central Regulator of Cell Fate

The PI3K/mTOR pathway is a complex and tightly regulated network that integrates extracellular and intracellular signals to control cellular homeostasis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.

Key Components and Signaling Cascade:

-

PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Activation of PI3K leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.

-

PIP3: This second messenger recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT.

-

AKT (Protein Kinase B): A central node in the pathway, AKT is activated through phosphorylation by PDK1 and mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct multiprotein complexes, mTORC1 and mTORC2.

-

mTORC1: Activated downstream of AKT, mTORC1 is a master regulator of protein synthesis, cell growth, and metabolism. It phosphorylates key effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

mTORC2: This complex is involved in the full activation of AKT by phosphorylating it at a key serine residue (Ser473). It also plays a role in regulating the actin cytoskeleton.

-

-

PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the pathway by dephosphorylating PIP3 back to PIP2, thereby terminating PI3K signaling.

Dysregulation of this pathway, through mechanisms such as activating mutations in PIK3CA (encoding the p110α catalytic subunit), loss or inactivation of the PTEN tumor suppressor gene, or activating mutations in AKT, leads to constitutive signaling that drives cancer cell proliferation, survival, and resistance to therapy.[1][2][3][4][5]

This compound: A Dual Inhibitor of PI3K and mTOR

This compound is an orally bioavailable small molecule that potently and selectively inhibits both PI3K and mTOR kinases.[6][7][8][9] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms that can arise with single-target inhibitors.

Mechanism of Action

This compound competitively inhibits the ATP-binding sites of both PI3K and mTOR, thereby preventing the phosphorylation of their respective substrates. By inhibiting PI3K, this compound blocks the production of PIP3, leading to reduced activation of AKT. Concurrently, its inhibition of mTORC1 and mTORC2 directly suppresses downstream signaling, including protein synthesis and the full activation of AKT. This dual action results in the induction of apoptosis and inhibition of tumor cell growth.[6][7][8][9]

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo cancer models, demonstrating potent anti-tumor effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PI3Kα | 15.6 | [7] |

| PI3Kβ | 1,143 | [7] |

| PI3Kγ | 249 | [7] |

| PI3Kδ | 262 | [7] |

| mTOR | 34.9 | [7] |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Ovarian Clear Cell Adenocarcinoma | ES-2 | 25 mg/kg, p.o., daily | 78 | [10] |

| Ovarian Clear Cell Adenocarcinoma | RMG-I | 25 mg/kg, p.o., daily | 85 | [10] |

| Glioblastoma | U87 (orthotopic) | 12.5 mg/kg, p.o., daily | Significant survival benefit | [3] |

| Glioblastoma | GSC11 (orthotopic) | 25 mg/kg, p.o., 5 days/week | Significant survival benefit | [3] |

Clinical Development of this compound

A Phase 1 clinical trial (NCT01364844) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in patients with advanced solid malignant tumors.[1][2] The study consisted of a dose-escalation phase followed by a dose-expansion phase in patients with advanced colorectal or endometrial cancer.

Table 3: Summary of Phase 1 Clinical Trial Results for this compound (NCT01364844)

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | 40 mg once daily | [1] |

| Dose-Limiting Toxicities (DLTs) | Stomatitis, rash, diarrhea, hyperglycemia | [1] |

| Objective Response Rate (ORR) | Not explicitly reported in a tabular format in the available public data. One patient with endometrial cancer had a confirmed partial response. | [1] |

| Disease Control Rate (DCR) | 52% (22 of 42 patients) | [1] |

Experimental Protocols

Immunoblotting for PI3K/mTOR Pathway Analysis

This protocol details the detection of key phosphorylated and total proteins within the PI3K/mTOR pathway to assess pathway activation and inhibition by compounds like this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing the PI3K/mTOR Pathway and Therapeutic Intervention

References

- 1. Safety and Tolerability of this compound in Subjects With Advanced Solid Malignant Tumors [clin.larvol.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of DS-7423: A Dual PI3K/mTOR Inhibitor from Discovery to Clinical Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS-7423 is a potent and orally bioavailable small molecule that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway frequently dysregulated in cancer. Developed by Daiichi Sankyo, this compound has progressed from discovery through preclinical evaluation and into early-stage clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and available clinical data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of targeted cancer therapies.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a compelling strategy hypothesized to provide a more comprehensive and durable blockade of this pathway compared to targeting either kinase individually, potentially overcoming feedback loops and resistance mechanisms. This compound emerged from this rationale as a promising clinical candidate.

Discovery and Lead Optimization

While a detailed public timeline of the initial discovery program for this compound is not extensively documented, the development of potent and selective dual PI3K/mTOR inhibitors typically involves extensive medicinal chemistry efforts. The IUPAC name for this compound is (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one. This complex chemical structure is the result of a likely iterative process of designing, synthesizing, and testing numerous analogs to optimize potency, selectivity, and pharmacokinetic properties.

The core structure suggests a purine scaffold, a common motif in kinase inhibitors, designed to fit into the ATP-binding pocket of PI3K and mTOR. The various substitutions on this scaffold would have been systematically modified to enhance interactions with the target enzymes and to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action and In Vitro Potency

This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. Its inhibitory activity has been characterized against various isoforms of PI3K, demonstrating a preference for the alpha isoform.

| Target | IC50 (nM) |

| PI3Kα | 15.6 |

| PI3Kβ | 1,143 |

| PI3Kγ | 249 |

| PI3Kδ | 262 |

| mTOR | 34.9 |

| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.[1][2] |

This potent inhibition of PI3Kα and mTOR disrupts the downstream signaling cascade, leading to the dephosphorylation of key effector proteins such as AKT and S6 ribosomal protein. This ultimately results in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K pathway. For instance, in a panel of ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound showed significant activity.

In Vivo Efficacy

Preclinical studies in animal models have further substantiated the anti-tumor potential of this compound. In xenograft models of various cancers, oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner. For example, in prostate cancer models, this compound treatment resulted in decreased tumor growth.[3] Furthermore, studies in OCCA xenografts demonstrated significant tumor growth suppression.

Experimental Protocol: In Vivo Tumor Xenograft Study (General Overview)

A representative in vivo efficacy study would typically involve the following steps:

-

Cell Culture: Human cancer cells (e.g., prostate or ovarian cancer cell lines) are cultured in appropriate media.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.

Preclinical Safety and Toxicology

While specific preclinical toxicology data for this compound is not publicly available in detail, the development of PI3K/mTOR inhibitors as a class has been associated with a range of on-target toxicities. These can include hyperglycemia, rash, stomatitis, and fatigue. Comprehensive toxicology studies in at least two animal species (one rodent and one non-rodent) would have been conducted to establish a safe starting dose for human clinical trials.

Clinical Development

This compound entered clinical development for the treatment of advanced solid malignant tumors.

Phase I Clinical Trial (NCT01364844)

A Phase I, open-label, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.

While the full results of this study have not been published in a peer-reviewed journal, a poster presentation at the 2017 ASCO Annual Meeting provided an overview of the findings. The study established a safety profile for this compound and identified a recommended dose for further investigation.

Experimental Workflow: From Preclinical to Phase I

Caption: A simplified workflow of the discovery and early development of this compound.

Conclusion and Future Directions

This compound represents a rationally designed dual inhibitor of the PI3K/mTOR pathway that has demonstrated promising preclinical activity and has been evaluated in early clinical trials. The journey of this compound from a chemical concept to a clinical candidate underscores the complex and multi-faceted nature of modern drug discovery and development. Further clinical investigation will be necessary to fully elucidate its therapeutic potential in various cancer types, potentially in combination with other targeted agents or immunotherapies. The data gathered from the development of this compound will continue to inform the broader field of PI3K/mTOR pathway inhibition and the ongoing quest for more effective and personalized cancer treatments.

References

The Therapeutic Potential of DS-7423 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-7423 is a potent, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in human cancers.[1][2] This dual inhibitory action offers a potentially more comprehensive blockade of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Preclinical and early clinical data suggest that this compound holds significant therapeutic promise across a range of solid tumors, particularly those with activating mutations in the PI3K pathway. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, making it a prime target for therapeutic intervention. Activation of this pathway, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[3] this compound was developed to simultaneously inhibit PI3K and mTOR, thereby blocking the pathway at two critical nodes and potentially overcoming resistance mechanisms associated with single-agent inhibitors.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases. This dual inhibition leads to a downstream cascade of events, including the suppression of AKT phosphorylation and the dephosphorylation of mTOR substrates like S6 ribosomal protein and 4E-BP1. The ultimate outcome is the induction of tumor cell apoptosis and the inhibition of cell proliferation.[1]

Signaling Pathway

The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway.

References

- 1. Safety and Tolerability of this compound in Subjects With Advanced Solid Malignant Tumors [clin.larvol.com]

- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview of Kinase Isoform Selectivity and Cellular Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, DS-7423. The document focuses on its inhibitory potency against various PI3K isoforms and mTOR, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and a visual representation of its place within the PI3K/mTOR signaling cascade.

Core Data: In Vitro Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound against the catalytic subunits of Class I PI3K isoforms and the mTOR kinase have been determined through rigorous biochemical assays. This compound demonstrates potent inhibition of PI3Kα and mTOR.[1][2] The compound also shows activity against other Class I PI3K isoforms, albeit at higher concentrations.[1][2]

A summary of the IC50 values is presented in the table below for clear comparison.

| Target Kinase | IC50 (nM) |

| PI3Kα (p110α) | 15.6 |

| PI3Kβ (p110β) | 1,143 |

| PI3Kγ (p110γ) | 249 |

| PI3Kδ (p110δ) | 262 |

| mTOR | 34.9 |

Table 1: IC50 values of this compound for PI3K isoforms and mTOR.[1][2]

The PI3K/AKT/mTOR Signaling Pathway

This compound targets two critical nodes, PI3K and mTOR, in a central signaling pathway that governs cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The determination of the inhibitory activity of this compound involves a series of biochemical and cell-based assays. The following are detailed methodologies representative of the key experiments cited for the characterization of this inhibitor.

Biochemical Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a method for determining the IC50 values of this compound against purified PI3K isoforms and mTOR in a cell-free system.

-

Reagents and Materials:

-

Purified, recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4).

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K assays; inactive p70S6K protein for mTOR assays.

-

[γ-³²P]ATP (for radiometric detection) or cold ATP and a suitable detection system (e.g., ADP-Glo™ Kinase Assay).

-

This compound stock solution (in DMSO).

-

96-well or 384-well assay plates.

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add the purified kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Terminate the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantify the kinase activity:

-

Radiometric Assay: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter.

-

Luminescence Assay (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.

-

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay (WST-8 or MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., ovarian clear cell adenocarcinoma cell lines).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

WST-8 or MTT reagent.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert the reagent into a colored formazan product.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation.

-

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the PI3K/mTOR signaling pathway within cells by examining the phosphorylation status of key downstream proteins.

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against phosphorylated and total forms of AKT, S6K, and 4E-BP1.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like this compound, from initial biochemical screening to cellular validation.

Caption: Workflow for kinase inhibitor IC50 determination and validation.

References

- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Dual PI3K/mTOR Inhibitor DS-7423 in Prostate Cancer Models: A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-7423 (also known as Ipatasertib) is an orally bioavailable small molecule that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in prostate cancer, contributing to tumor growth, proliferation, and survival.[2] Preclinical research in various prostate cancer models has been crucial in elucidating the mechanism of action of this compound and identifying potential resistance mechanisms, which is vital for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound in prostate cancer models, focusing on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.

Core Mechanism of Action and Resistance

This compound effectively inhibits both PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in susceptible cancer cells.[1] However, resistance to this compound has been observed, particularly in prostate cancer models with wild-type PTEN (Phosphatase and Tensin homolog), a tumor suppressor that negatively regulates the PI3K/AKT pathway.

In PTEN wild-type prostate cancer cells, such as CWR22 and 22RV1, treatment with this compound induces a feedback mechanism characterized by the upregulation of Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and the tyrosine kinase receptor HER2 (Human Epidermal Growth Factor Receptor 2).[2][3][4] These three proteins engage in a positive feedback loop, allowing the cancer cells to overcome the inhibitory effects of this compound.[2][3][5] In contrast, in PTEN-mutant prostate cancer cells like LNCaP, this compound treatment leads to the upregulation of the androgen receptor (AR) and HER3.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various prostate cancer cell lines.

Table 1: Effect of this compound on Protein Expression in Prostate Cancer Cell Lines

| Cell Line | PTEN Status | Treatment | Protein | Fold Change in Expression | Reference |

| CWR22 | Wild-type | This compound | HER2 | 4.5-fold increase | [5] |

| This compound | PSMA | 3.4-fold increase | [5] | ||

| 22RV1 | Wild-type | This compound | HER2 | 7.3-fold increase | [5] |

| This compound | PSMA | 5.6-fold increase | [5] | ||

| LNCaP | Mutant | This compound | HER3 | 5-fold increase | [5] |

| This compound | AR | 6.1-fold increase | [5] | ||

| PC3 | Mutant | This compound | HER2 | 1.8-fold increase | [5] |

| This compound | HER3 | 18-fold increase | [5] | ||

| Shmac5 | Unknown | This compound | HER2 | 1.2-fold increase | [5] |

| This compound | HER3 | 4.5-fold increase | [5] |

Table 2: Effect of this compound on mRNA Expression in PTEN Wild-Type Prostate Cancer Cell Lines

| Cell Line | Treatment | Gene | Result | Reference |

| CWR22 | This compound | PSMA (FOLH1) | Increased mRNA levels | [4] |

| 22RV1 | This compound | PSMA (FOLH1) | Increased mRNA levels | [4] |

| CWR22 | This compound | mGluR1 (GRM1) | Increased mRNA levels | [4] |

| 22RV1 | This compound | mGluR1 (GRM1) | Increased mRNA levels | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound in prostate cancer models.

Cell Culture

-

Cell Lines:

-

PTEN Wild-type: CWR22, 22RV1

-

PTEN Mutant: LNCaP, PC3

-

Other: Shmac5

-

-

Culture Media:

Western Blotting

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[7]

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., HER2, PSMA, mGluR1, p-AKT, total AKT, etc.) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction:

-

Extract total RNA from cultured cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

PCR Amplification:

-

Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., PSMA/FOLH1, mGluR1/GRM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Run the PCR reaction in a real-time PCR detection system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Cell Viability (MTT) Assay

-

Cell Seeding:

-

Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound, other inhibitors (e.g., HER2 or mGluR1 inhibitors), or vehicle control for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Xenograft Mouse Models

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

-

Cell Implantation:

-

Subcutaneously inject a suspension of prostate cancer cells (e.g., CWR22) mixed with Matrigel into the flanks of the mice.[4]

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly by measuring tumor volume.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound, other inhibitors, or vehicle control to the mice according to a predetermined dosing schedule (e.g., oral gavage).

-

-

Outcome Assessment:

-

Measure tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Visualizations

Signaling Pathway Diagram

References

- 1. Facebook [cancer.gov]

- 2. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. accegen.com [accegen.com]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for DS-7423 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and cellular effects of DS-7423, a dual inhibitor of PI3K and mTOR, in various cancer cell lines. Detailed protocols for key experimental assays are included to facilitate research and development of this potent anti-tumor agent.

Introduction

This compound is an orally bioavailable small molecule that potently and selectively inhibits both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1][2] This dual inhibition allows this compound to block tumor cell growth, proliferation, and survival.[1][2] Preclinical studies have demonstrated its efficacy in a variety of cancer models, including ovarian, prostate, and glioma cell lines.[3][4][5]

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cancer Type | Cell Line | IC50 (nM) | Notes |

| Ovarian Clear Cell Adenocarcinoma | OVISE | 20-75 | PIK3CA mutant |

| OVMANA | 20-75 | PIK3CA mutant | |

| OVSAY | 20-75 | PIK3CA wild-type | |

| SKOV3 | 20-75 | PIK3CA wild-type | |

| ES-2 | 20-75 | PIK3CA wild-type | |

| TOV-21G | 20-75 | PIK3CA wild-type | |

| JHOC-5 | 20-75 | PIK3CA mutant | |

| JHOC-7 | 20-75 | PIK3CA wild-type | |

| RMG-I | 20-75 | PIK3CA mutant | |

| Prostate Cancer | CWR22 | Not specified | PTEN wild-type |

| 22RV1 | Not specified | PTEN wild-type | |

| LNCaP | Not specified | PTEN mutant | |

| Glioma | U87MG | Not specified | PTEN mutant |

| U373MG | Not specified | PTEN wild-type |

Note: The IC50 values for Ovarian Clear Cell Adenocarcinoma cell lines were consistently below 75 nM.[1][3][6] Specific IC50 values for prostate and glioma cell lines were not detailed in the reviewed literature but the compound was shown to be effective.[4][5][7]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets, including mTOR. mTOR itself is a central regulator of protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively shuts down this pro-survival signaling cascade.

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: General workflow for Western blot analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48-72 hours).

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity against a variety of cancer cell lines. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to elucidate the precise mechanisms of action and potential resistance pathways.

References

- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DS-7423 Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals